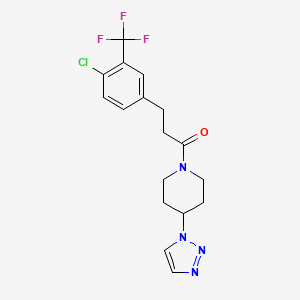
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C17H18ClF3N4O and its molecular weight is 386.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate (CAS: 2104163-54-2) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a methoxy and methyl group on the phenyl moiety. The aim of this article is to explore the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.
- Molecular Formula : C16H19NO3
- Molar Mass : 273.33 g/mol
- Structure : The compound features a pyrrole core with an ethyl ester functional group, which may influence its solubility and biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of various pyrrole derivatives, including Ethyl 5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate. The following table summarizes the minimum inhibitory concentration (MIC) values reported for related compounds:
The antibacterial activity of related pyrrole derivatives suggests that Ethyl 5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate may exhibit similar properties, potentially acting against Gram-positive and Gram-negative bacteria.
Antifungal Activity
In addition to antibacterial properties, some pyrrole derivatives have shown antifungal activity. A comprehensive screening of various pyrroles indicated that certain structural modifications enhance antifungal efficacy. For instance, compounds with specific substitutions on the pyrrole ring demonstrated significant activity against fungal strains such as Candida albicans and Aspergillus niger.
Case Study
In one notable case study, a series of pyrrole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the phenyl substituents significantly affected cytotoxicity, with some derivatives exhibiting IC50 values in the low micromolar range against various cancer cell lines.
Properties
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF3N4O/c18-15-3-1-12(11-14(15)17(19,20)21)2-4-16(26)24-8-5-13(6-9-24)25-10-7-22-23-25/h1,3,7,10-11,13H,2,4-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJVMVRUZDSSHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














